molecular formula C8H17NO4 B15261060 Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B15261060
M. Wt: 191.22 g/mol
InChI Key: DJMNWDYOZWKSBS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an ester derivative characterized by a branched propanoate backbone with distinct functional groups:

  • Methoxy group (-OCH₃) at position 3, contributing electron-withdrawing effects and influencing steric properties.
  • Methyl branch at position 2, enhancing steric hindrance and stability.
  • Propan-2-yl ester group, affecting solubility and hydrolysis kinetics.

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

propan-2-yl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C8H17NO4/c1-6(2)12-7(10)8(3,13-9)5-11-4/h6H,5,9H2,1-4H3

InChI Key

DJMNWDYOZWKSBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(COC)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an aminooxy compound with a methoxy-substituted propanoate ester. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminooxy and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets and pathways within biological systems. The aminooxy group can form covalent bonds with specific biomolecules, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Propan-2-yl 2-(aminooxy)-3-methoxy-2-methylpropanoate and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Physicochemical Properties Biological/Reactivity Insights References
This compound Aminooxy, methoxy, methyl, ester High polarity due to -ONH₂; moderate hydrolysis stability Potential for oxime ligation; nucleophilic reactivity Inferred
Methyl 2-amino-3-methoxy-2-methylpropanoate Amino (-NH₂), methoxy, methyl, ester Lower polarity than aminooxy analog; higher ester stability Used as a synthetic intermediate; moderate bioactivity
Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate Methoxy, methyl, phenyl, ester Lipophilic due to phenyl group; stable ester linkage Receptor modulation in biological systems
Methyl 3-amino-2-methylpropanoate Amino, methyl, ester High water solubility; prone to hydrolysis Enzyme substrate; pharmaceutical applications
Methyl 2-amino-2-(2-chlorophenyl)acetate Amino, chlorophenyl, ester Enhanced lipophilicity; stereochemistry-dependent activity Bioactivity influenced by aromatic substitution

Functional Group Analysis

Aminooxy (-ONH₂) vs. Amino (-NH₂) Groups
  • Aminooxy: Exhibits strong nucleophilicity, enabling reactions with carbonyl groups (e.g., ketones, aldehydes) to form oximes. This property is absent in amino analogs, making the target compound valuable for bioconjugation and click chemistry .
  • Amino: Primarily participates in acid-base reactions and hydrogen bonding. Methyl 2-amino-3-methoxy-2-methylpropanoate, for example, serves as a precursor for peptidomimetics but lacks oxime-forming capability .
Methoxy (-OCH₃) vs. Hydroxyl (-OH) Groups
  • Methoxy: Increases steric bulk and reduces hydrogen-bonding capacity compared to hydroxyl groups. This enhances metabolic stability in compounds like Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate, which shows prolonged receptor interaction .
  • Hydroxyl: Found in analogs like Methyl 2-hydroxy-3-methoxy-2-methylpropanoate, this group increases polarity and participation in hydrogen-bonding networks, altering solubility and reactivity .
Ester Variations
  • Propan-2-yl ester: Likely slower hydrolysis compared to methyl/ethyl esters due to increased steric hindrance, as seen in Ethyl 2-Methoxy-2-methyl-3-phenylpropanoate .
  • Methyl/ethyl esters: Faster hydrolysis rates make them suitable for prodrug designs, as observed in Methyl 3-amino-2-methylpropanoate .

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